molecular formula C8H7BrClNO2 B12961666 Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate

Cat. No.: B12961666
M. Wt: 264.50 g/mol
InChI Key: UTWVARFVYPMXFT-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is a halogenated pyridine derivative with a methyl ester functional group. The compound features bromine and chlorine substituents at the 4- and 6-positions of the pyridine ring, respectively. This structural motif is significant in medicinal chemistry and agrochemical research due to the electron-withdrawing effects of halogens, which influence reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-6-2-5(9)3-7(10)11-6/h2-3H,4H2,1H3

InChI Key

UTWVARFVYPMXFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=CC(=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Procedure:

  • A pyridine precursor is treated with brominating and chlorinating agents under controlled conditions.
  • Reaction solvents such as dichloromethane or anhydrous N,N-dimethylformamide (DMF) are commonly used.
  • The reaction is performed under nitrogen atmosphere to prevent unwanted side reactions.

Key Parameters:

Reagent Conditions Outcome
Bromine Room temperature Bromination at position 4
Chlorine gas Controlled temperature Chlorination at position 6

Nucleophilic Substitution

Following halogenation, nucleophilic substitution is employed to introduce the methyl acetate group at the 2-position of the pyridine ring.

Procedure:

  • A metal salt of a methyl acetate derivative is reacted with the halogenated pyridine compound.
  • Potassium carbonate or sodium hydride is used as a base to facilitate the reaction.
  • Solvents such as DMF or toluene are used, with azeotropic distillation often applied to remove water.

Key Parameters:

Reagent Conditions Outcome
Methyl acetate derivative Heated to 70–80°C Substitution at position 2
Potassium carbonate Stirred for several hours Enhanced yield

Esterification

The final step involves esterification to form the methyl ester functional group, completing the synthesis of this compound.

Procedure:

  • The reaction mixture containing the substituted pyridine derivative is treated with methanol in the presence of an acid catalyst like p-toluenesulfonic acid.
  • Recrystallization from ethyl acetate and hexanes ensures high purity.

Key Parameters:

Reagent Conditions Outcome
Methanol Room temperature Formation of methyl ester group
Acid catalyst Stirred for several hours High-purity product

Summary Table of Preparation Steps

Step Reaction Type Key Reagents Conditions
Halogenation Bromination, Chlorination Bromine, Chlorine Controlled temperature
Nucleophilic Substitution Substitution Reaction Methyl acetate derivative, K₂CO₃ Heated to 70–80°C
Esterification Acid-Catalyzed Reaction Methanol, p-TsOH Room temperature

Notes on Optimization

  • Reaction Purity: Careful control of reaction conditions minimizes by-products and improves yield.
  • Industrial Scale: In large-scale production, optimized halogenation and substitution processes are essential for achieving high efficiency.
  • Safety Precautions: Handling halogens requires strict adherence to safety protocols due to their reactive nature.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Methyl 2-(4-Bromo-6-methylpyridin-2-yl)acetate (EN300-116684, MW 240.50 g/mol) :

    • Key Difference : Replaces the 6-chloro substituent with a methyl group.
    • Impact : The methyl group is electron-donating, increasing electron density on the pyridine ring compared to the electron-withdrawing chloro group. This alters reactivity in electrophilic substitution reactions and may reduce dipole moments.
    • Synthetic Implications : Methyl groups are typically introduced via alkylation, whereas chloro substituents often require halogenation under oxidative conditions.
  • Ethyl 2-(5-Bromo-3-chloropyridin-2-yl)acetate (CAS 1335057-98-1) :

    • Key Difference : Bromine and chlorine are at the 5- and 3-positions, respectively, rather than 4- and 6-positions.
    • Impact : Positional isomerism affects steric accessibility and electronic distribution. The 5-bromo-3-chloro configuration may create a distinct steric environment for binding in biological targets compared to the 4,6-dihalogenated analog.

Core Heterocycle Variations

  • Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1 in ): Key Difference: Pyrimidine core instead of pyridine, with a thietanyloxy and thioether group. The thioether and thietanyloxy groups may confer unique metabolic stability or toxicity profiles compared to halogenated pyridines.

Functional Group Modifications

  • Ethyl 2-(5-Bromo-2-oxoindolin-1-yl)acetate (CAS 423768-45-0) : Key Difference: Incorporates an indole-derived oxoindoline moiety instead of a pyridine ring. The ester group’s role as a prodrug moiety may differ due to steric hindrance from the indole ring.

Crystallographic and Computational Analysis

  • Positional disorder or intermolecular halogen bonding (common in dihalogenated aromatics) can be analyzed using these programs.

Pharmacological and Physicochemical Properties

Bioactivity Potential

  • This contrasts with methyl-substituted analogs, which may prioritize hydrophobic interactions .
  • Metabolic Stability : Chlorine and bromine substituents generally reduce metabolic oxidation rates compared to methyl groups, extending half-life in vivo.

Physicochemical Data

  • Molecular Weight : The target compound’s molecular weight (~264.5 g/mol, estimated) is higher than its methyl-substituted analog (240.50 g/mol), impacting solubility and bioavailability .
  • LogP: The dihalogenated structure likely increases lipophilicity (higher LogP) compared to mono-halogenated or methylated analogs, influencing membrane permeability.

Biological Activity

Methyl 2-(4-bromo-6-chloropyridin-2-yl)acetate is an organic compound notable for its unique structural features, including a pyridine ring with bromine and chlorine substituents. This compound has garnered attention due to its potential biological activities, making it a subject of interest in medicinal chemistry and agrochemical applications.

  • Molecular Formula : C9H8BrClNO2
  • Molecular Weight : Approximately 232.52 g/mol

The presence of halogen atoms in the pyridine ring enhances the compound's reactivity, which is crucial for its biological interactions and applications in drug development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including antibacterial, cytotoxic, and potential anti-cancer properties. The following sections summarize key findings from various studies.

Antibacterial Activity

In vitro studies have demonstrated that this compound and its analogs possess notable antibacterial properties. For example, compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Compound A32 µg/mLStaphylococcus aureus
Compound B16 µg/mLEscherichia coli
This compoundTBDTBD

These findings suggest that the compound may disrupt bacterial cell functions or inhibit necessary metabolic pathways.

Cytotoxic Activity

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate that this compound can inhibit cellular growth significantly at specific concentrations.

Cell LineIC50 (µM)Notes
HepG274.2Moderate cytotoxicity
MDA-MB-23127.1Higher sensitivity compared to HepG2
Normal Liver Cells>100Low toxicity observed

The IC50 values indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
  • Biofilm Disruption : Studies have suggested that similar compounds can impair biofilm formation in bacteria, enhancing their antibacterial efficacy.

Case Studies

One significant study investigated the cytotoxic effects of various pyridine derivatives, including this compound, against Chlamydia trachomatis. The results indicated that these compounds could impair bacterial growth without affecting host cell viability, suggesting a selective action mechanism that could be beneficial in developing new antimicrobial therapies .

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